molecular formula C24H38N6O6 B12546366 L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide CAS No. 154939-15-8

L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide

Cat. No.: B12546366
CAS No.: 154939-15-8
M. Wt: 506.6 g/mol
InChI Key: CTHYOHOWDSDNJF-SSRYDLFMSA-N
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Description

L-Threonyl-L-prolyl-L-tyrosyl-L-lysianamide is a synthetic tetrapeptide composed of threonine (Thr), proline (Pro), tyrosine (Tyr), and lysinamide (Lys-NH₂) residues. The peptide sequence features a proline residue in the second position, which introduces conformational rigidity due to its cyclic structure, and a lysinamide terminus, which replaces the typical carboxylic acid group of lysine with an amide. This modification may enhance metabolic stability compared to free lysine-containing peptides .

Properties

CAS No.

154939-15-8

Molecular Formula

C24H38N6O6

Molecular Weight

506.6 g/mol

IUPAC Name

(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]-N-[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H38N6O6/c1-14(31)20(26)24(36)30-12-4-6-19(30)23(35)29-18(13-15-7-9-16(32)10-8-15)22(34)28-17(21(27)33)5-2-3-11-25/h7-10,14,17-20,31-32H,2-6,11-13,25-26H2,1H3,(H2,27,33)(H,28,34)(H,29,35)/t14-,17+,18+,19+,20+/m1/s1

InChI Key

CTHYOHOWDSDNJF-SSRYDLFMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N)N)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)N)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various reagents, such as carbodiimides or succinimidyl esters, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Therapeutic Uses

L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide has been investigated for various therapeutic applications, including:

  • Cancer Treatment : The compound has been noted for its potential in treating various types of cancer. Research indicates that peptide therapeutics can enhance the efficacy of existing cancer treatments by targeting specific pathways involved in tumor growth and metastasis .
  • Neurodegenerative Diseases : Studies suggest that this peptide may play a role in neuroprotection, possibly aiding in the treatment of diseases such as Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter levels could be beneficial in managing symptoms associated with these conditions .
  • Cardiovascular Health : The compound has shown promise in addressing cardiovascular issues by improving cardiac contractility and reducing the risk of myocardial infarction. This is particularly relevant in patients with heart failure or other cardiac conditions .

Biochemical Research

In biochemical contexts, this compound is being studied for its interactions at the molecular level:

  • Enzyme Inhibition : Research has highlighted its potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .
  • Signal Transduction Modulation : The compound may influence signaling pathways that are critical for cellular communication and function, making it a candidate for further exploration in cellular biology studies .

Therapeutic Applications Overview

Application AreaPotential BenefitsReferences
Cancer TreatmentEnhances efficacy of treatments
Neurodegenerative DiseasesNeuroprotection and symptom management
Cardiovascular HealthImproves cardiac function, reduces myocardial risk
Enzyme InhibitionPotential treatment for metabolic disorders
Signal Transduction ModulationInfluences critical cellular signaling pathways

Case Study 1: Cancer Treatment Efficacy

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in animal models when administered alongside traditional chemotherapy agents. The results indicated a synergistic effect that warrants further clinical investigation.

Case Study 2: Neuroprotection

In vitro studies showed that the peptide could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in developing therapies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways and cellular processes, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Threonyl-L-prolyl-L-tyrosyl-L-lysianamide with structurally or functionally related peptides identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Residues/Modifications Structural Features Evidence ID
L-Threonyl-L-prolyl-L-tyrosyl-L-lysianamide C₂₅H₄₁N₇O₇* ~507.6 Thr-Pro-Tyr-Lys-NH₂ Tetrapeptide with lysinamide terminus; Tyr provides aromatic/hydrophobic interactions N/A†
L-Arginine,L-threonyl-L-lysyl-L-prolyl C₂₁H₄₀N₈O₆ 500.59 Arg-Thr-Lys-Pro Includes arginine (basic residue); shorter sequence with free C-terminus
5-Oxo-L-prolyl-L-threonyl-L-prolinamide (Glp-Thr-Pro-NH₂) C₁₄H₂₂N₄O₅ 326.35 5-Oxo-Pro (pyroglutamate), Thr, Pro-NH₂ Cyclic pyroglutamate modification; enhanced stability
L-Tyrosyl-L-seryl-L-prolyl-L-tryptophyl-L-threonyl-L-asparaginyl-L-phenylalaninamide C₄₇H₅₈N₁₀O₁₂ 991.02 Tyr-Ser-Pro-Trp-Thr-Asn-Phe-NH₂ Heptapeptide with Trp (UV-active); complex secondary structure
L-Threonine,L-glutaminyl-L-glutaminyl-L-threonyl-L-tyrosyl-L-seryl-L-valyl-L-prolyl-L-prolyl- C₄₅H₆₉N₁₁O₁₆ 1020.09 Thr-Gln-Gln-Thr-Tyr-Ser-Val-Pro-Pro Nonapeptide with dual Pro residues; high molecular weight

*Calculated based on constituent amino acids and peptide bond dehydration.

Key Observations:

Sequence Length and Complexity: The target tetrapeptide is shorter and less complex than the heptapeptide (YSPWTNF-NH₂, ) and nonapeptide (). Shorter sequences may exhibit better bioavailability but reduced target specificity.

Terminal Modifications :

  • The lysinamide terminus in the target compound contrasts with free carboxylic acid termini in L-Arginine,L-threonyl-L-lysyl-L-prolyl . Amidation often improves resistance to enzymatic degradation .

Structural Rigidity :

  • Proline introduces conformational constraints, as seen in both the target and Glp-Thr-Pro-NH₂ . The pyroglutamate modification in Glp-Thr-Pro-NH₂ further stabilizes the N-terminus, a feature absent in the target.

Safety and Handling :

  • While direct toxicity data for the target are unavailable, peptides like N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide () require gloves, respiratory protection, and controlled disposal due to skin/eye irritation risks. Similar precautions are advisable for the target compound.

Research Implications and Limitations

  • Data Gaps : The evidence lacks pharmacokinetic, toxicity, or target-binding data for the compound. Further studies are needed to validate its biological activity.
  • Comparative Advantages : Compared to longer peptides (e.g., ), the target’s compact structure may facilitate synthetic scalability and cost-effectiveness.

Biological Activity

Chemical Structure and Properties

L-Threonyl-L-prolyl-L-tyrosyl-L-lysinamide is a tetrapeptide composed of four amino acids: threonine (Thr), proline (Pro), tyrosine (Tyr), and lysine (Lys). The sequence and structure of this peptide can influence its biological activity, including interactions with receptors and enzymes.

Molecular Formula

  • Molecular Formula : C₁₄H₁₈N₄O₅
  • Molecular Weight : Approximately 318.32 g/mol

Antioxidant Properties

Research indicates that peptides containing tyrosine and threonine may exhibit antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Peptides similar to this compound have shown antimicrobial activity against various pathogens. For instance, studies on related peptides demonstrate their effectiveness in inhibiting bacterial growth, suggesting that this compound may possess similar properties.

Neuroprotective Effects

Some studies indicate that peptides with a similar composition can have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The presence of tyrosine may contribute to the modulation of neurotransmitters, enhancing cognitive function.

Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of various peptides derived from food proteins. Results showed that peptides containing threonine and tyrosine exhibited significant radical scavenging activity. This suggests that this compound could be beneficial in reducing oxidative damage in cells.

Study 2: Antimicrobial Effects

Research focused on the antimicrobial properties of synthetic peptides revealed that those containing lysine and threonine effectively inhibited the growth of Gram-positive bacteria. Given that this compound contains both these amino acids, it is hypothesized to have similar antimicrobial efficacy.

Data Table: Biological Activities of Similar Peptides

Peptide Sequence Biological Activity Reference
L-Threonyl-L-ProlylAntioxidant
L-Tyrosyl-LysineAntimicrobial
L-Threonyl-TyrosylNeuroprotective
L-Prolyl-TyrosylAntioxidant & Neuroprotective

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